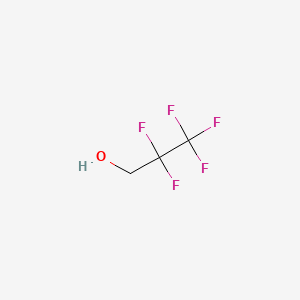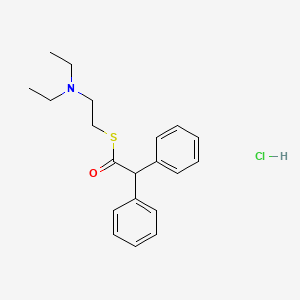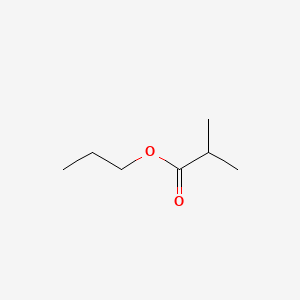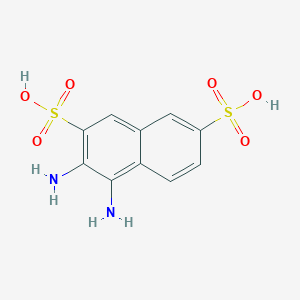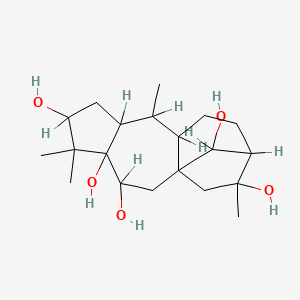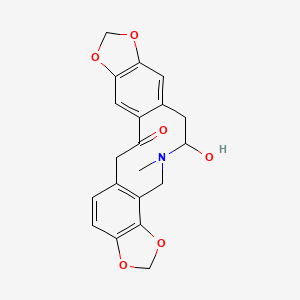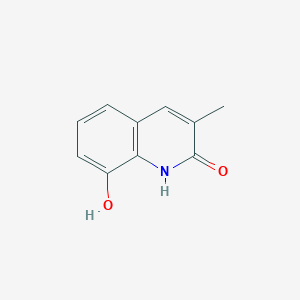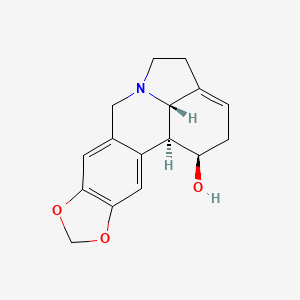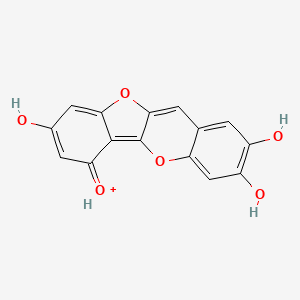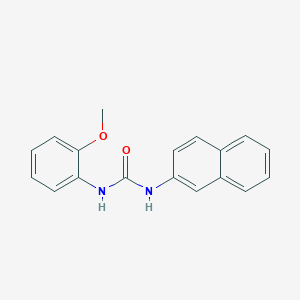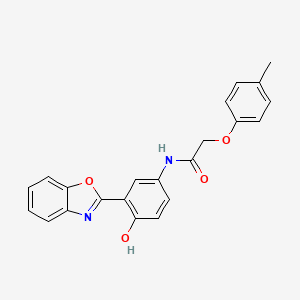
Tilomisole
Vue d'ensemble
Description
- Il a été étudié pour le traitement de certaines formes de cancer .
- Structurellement, il contient la fraction acide arylacétique, également présente dans de nombreux anti-inflammatoires non stéroïdiens (AINS), comme l'ibufénac.
Tilomisole: (WY-18,251) est un médicament expérimental aux propriétés immunomodulatrices.
Méthodes De Préparation
- Malheureusement, les voies de synthèse spécifiques et les conditions réactionnelles pour le Tilomisole ne sont pas largement documentées.
- Il est connu pour être actif par voie orale et a été étudié pour son potentiel dans la recherche sur le cancer et l'inflammation .
Analyse Des Réactions Chimiques
- Les types exacts de réactions que subit le Tilomisole ne sont pas largement rapportés.
- Les réactifs et conditions communs associés à sa synthèse restent non divulgués.
- Les principaux produits résultant de ses réactions ne sont pas bien documentés.
Applications de la recherche scientifique
Mécanisme d'action
- Le mécanisme précis par lequel le this compound exerce ses effets reste flou.
- Il implique probablement des interactions avec les cellules immunitaires et les voies de signalisation.
- Des recherches supplémentaires sont nécessaires pour élucider ses cibles moléculaires.
Applications De Recherche Scientifique
Mécanisme D'action
- The precise mechanism by which Tilomisole exerts its effects remains unclear.
- It likely involves interactions with immune cells and signaling pathways.
- Further research is needed to elucidate its molecular targets.
Comparaison Avec Des Composés Similaires
- Malheureusement, il existe peu d'informations disponibles concernant les comparaisons directes avec d'autres composés.
- Souligner le caractère unique du Tilomisole est difficile en raison de la rareté des données comparatives.
Propriétés
Numéro CAS |
58433-11-7 |
|---|---|
Formule moléculaire |
C17H11ClN2O2S |
Poids moléculaire |
342.8 g/mol |
Nom IUPAC |
2-[1-(4-chlorophenyl)-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid |
InChI |
InChI=1S/C17H11ClN2O2S/c18-11-7-5-10(6-8-11)16-14(9-15(21)22)23-17-19-12-3-1-2-4-13(12)20(16)17/h1-8H,9H2,(H,21,22) |
Clé InChI |
PUYFLGQZLHVTHX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl |
| 58433-11-7 | |
Synonymes |
3-(p-chlorophenyl)thiazolo(3,2-a)benzimidazole-2-acetic acid NSC 310633 tilomisole Wy 18251 Wy-18,251 Wy-18251 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
